

# Biological Activity of ROCK-IN-D2 in Cancer Research: A Technical Guide

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## Compound of Interest

Compound Name:	ROCK-IN-D2
CAS No.:	1219721-78-4
Cat. No.:	B610547

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## Executive Summary & Compound Identity

**ROCK-IN-D2** (Catalog No. HY-116238; CAS 1219721-78-4) is a highly potent, ATP-competitive small-molecule inhibitor of ROCK1 and ROCK2.<sup>[1][2][3]</sup> Chemically defined as a pyrazole-phenyl urea derivative, it was developed to overcome the selectivity issues inherent in first-generation ROCK inhibitors like Fasudil and Y-27632.<sup>[1][2][3]</sup>

In cancer research, **ROCK-IN-D2** is utilized to dissect the RhoA/ROCK signaling axis, a critical pathway governing cytoskeletal reorganization, tumor cell motility, and metastasis.<sup>[1][2][3]</sup> Unlike broad-spectrum kinase inhibitors, **ROCK-IN-D2** exhibits a refined selectivity profile, making it a precision tool for studying actomyosin contractility in invasive phenotypes.<sup>[1][2][3]</sup>

## Chemical Identity

Property	Detail
Common Name	ROCK-IN-D2
CAS Number	1219721-78-4
Chemical Name	N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-(1H-pyrazol-4-yl)phenyl]-N'-(phenylmethyl)urea
Molecular Weight	392.50 g/mol
Primary Target	ROCK1 / ROCK2 (Rho-associated coiled-coil containing protein kinase)
Primary Reference	Yin, Y., et al. J. Med. [1][2][3][4][5][6][7][8][9][10] Chem. (2013) [1]

## Mechanism of Action: The RhoA/ROCK Axis[1]

**ROCK-IN-D2** functions by binding to the ATP-binding pocket of the ROCK kinase domain.[1][2][3] This blockade prevents the phosphorylation of downstream effectors essential for cytoskeletal dynamics.[1][2][3]

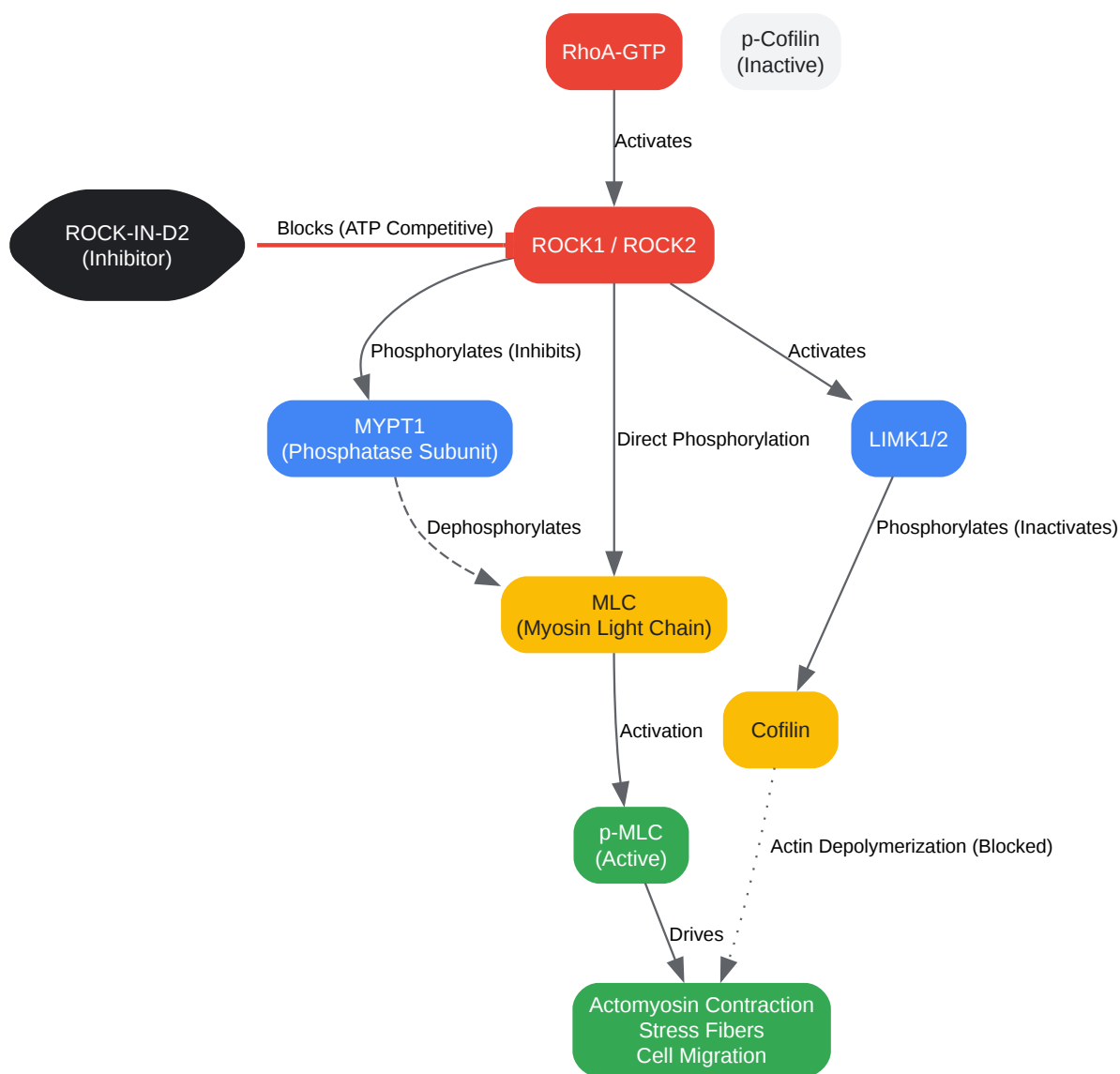
## Core Signaling Pathway

The biological activity of **ROCK-IN-D2** is defined by its inhibition of the following cascade:

- RhoA Activation: GTP-bound RhoA activates ROCK.[1][2][3]
- ROCK Kinase Activity: Active ROCK phosphorylates MYPT1 (Myosin Phosphatase Target Subunit 1) and LIMK (LIM Kinase).[1][2][3]
- Cytoskeletal Effect:
  - MYPT1 Inhibition: Phosphorylation of MYPT1 inhibits myosin phosphatase, leading to increased phosphorylated Myosin Light Chain (p-MLC).[1][2][3]
  - Actomyosin Contraction: Increased p-MLC drives actin-myosin cross-bridging, stress fiber formation, and cell contractility.[1][2][3]

- Inhibitor Effect: **ROCK-IN-D2** breaks this chain, resulting in stress fiber disassembly, loss of focal adhesions, and reduced cell migration.[1][2][3]

## Pathway Visualization (Graphviz)[1][2]



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Caption: The mechanistic intervention of **ROCK-IN-D2** within the Rho/ROCK signaling cascade, highlighting the dual regulation of MLC phosphorylation and Cofilin-mediated actin

dynamics.[1][2][3]

## Biological Activity & Selectivity Profile[1][2][4][7][8][9][10]

The urea-pyrazole scaffold of **ROCK-IN-D2** was engineered to improve upon the selectivity of older inhibitors like Y-27632, which often cross-react with PKA and PKC.[1][2][3]

### Quantitative Potency Data

The following data summarizes the inhibitory potency of the urea-pyrazole series (representative of **ROCK-IN-D2**) as characterized in primary medicinal chemistry studies [1].

Target Kinase	IC50 (nM)	Selectivity Ratio (vs ROCK)	Biological Implication
ROCK1	< 10 nM	N/A	Primary target; blocks stress fiber formation.[1][2][3]
ROCK2	< 10 nM	N/A	Primary target; blocks focal adhesion maturation.[1][2][3]
PKA	> 1,000 nM	> 100-fold	Minimal off-target effect (crucial for specific signaling studies).[1][2][3]
MRCK	> 500 nM	> 50-fold	Distinct from CDC42-mediated cytoskeletal effects.[1][2][3]

### Cellular Phenotypes in Cancer Models

When applied to metastatic cancer lines (e.g., MDA-MB-231, PC-3), **ROCK-IN-D2** induces:

- Cell Rounding: Rapid disassembly of actin stress fibers leads to a "rounded" morphology within 30–60 minutes.[1][2][3]

- Invasion Blockade: Significant reduction in invasion through Matrigel/collagen matrices, correlating with the inhibition of amoeboid migration.[1][2]
- IOP Reduction: In non-cancer contexts, this class of inhibitors significantly lowers intraocular pressure (IOP) by relaxing the trabecular meshwork, validating its tissue-level contractility modulation [1].[1][2]

## Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., total protein normalization) and specific endpoints.

### Protocol A: In Vitro Kinase Inhibition Assay

Objective: Determine the IC<sub>50</sub> of **ROCK-IN-D2** against recombinant ROCK1/2.[1][2][3]

- Reagent Prep: Prepare 4x Enzyme Solution (ROCK1 or ROCK2) and 4x Substrate Solution (S6 peptide or Long S6K substrate) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Brij-35).
- Inhibitor Dilution: Prepare a 3-fold serial dilution of **ROCK-IN-D2** in 100% DMSO (start at 10 μM). Dilute 1:25 into water to obtain 4x intermediate.
- Reaction Assembly:
  - Add 2.5 μL 4x Inhibitor to wells (384-well plate).
  - Add 2.5 μL 4x Enzyme.[1][2][3] Incubate 10 min at RT (allows inhibitor binding).[1][2][3]
  - Add 2.5 μL 4x Substrate.[1][2][3]
  - Add 2.5 μL 4x ATP (at K<sub>m</sub> concentration, typically 10-50 μM).[1][2][3]
- Incubation: Incubate for 60 min at RT.
- Detection: Use a standard ADP-Glo or mobility shift assay (e.g., Caliper EZ Reader) to quantify phosphorylation.[1][2][3]

- Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

## Protocol B: Cell Migration/Invasion Assay (Boyden Chamber)

Objective: Quantify the anti-metastatic potential of **ROCK-IN-D2**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Cell Preparation: Starve cancer cells (e.g., MDA-MB-231) in serum-free media for 12 hours.
- Chamber Setup:
  - Coat upper chamber (8  $\mu\text{m}$  pore size) with Matrigel (for invasion) or leave uncoated (for migration).[\[1\]](#)[\[2\]](#)
  - Add 500  $\mu\text{L}$  complete media (10% FBS) to the lower chamber as a chemoattractant.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Treatment:
  - Resuspend cells in serum-free media containing **ROCK-IN-D2** (0.1  $\mu\text{M}$ , 1.0  $\mu\text{M}$ , 10  $\mu\text{M}$ ) or DMSO vehicle.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Seed  $5 \times 10^4$  cells into the upper chamber.
- Incubation: Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Fixation & Staining:
  - Remove non-migrated cells from the top of the membrane with a cotton swab.[\[1\]](#)[\[3\]](#)
  - Fix migrated cells (bottom of membrane) with 4% paraformaldehyde (15 min).[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Stain with 0.1% Crystal Violet (20 min).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Quantification: Image 5 random fields per well at 10x magnification. Count cells and calculate % inhibition relative to DMSO control.[\[1\]](#)[\[2\]](#)[\[3\]](#)

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